molecular formula C23H16F3N3O6 B4307462 METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE

METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE

Cat. No.: B4307462
M. Wt: 487.4 g/mol
InChI Key: YXLBORUMTADEQP-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}benzoate is a complex organic compound with a unique structure that includes nitro, trifluoromethyl, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-nitro-5-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoyl group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-nitro-5-[[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O6/c1-35-22(32)15-10-14(11-17(12-15)29(33)34)21(31)28-19-5-3-2-4-18(19)27-20(30)13-6-8-16(9-7-13)23(24,25)26/h2-12H,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBORUMTADEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE
Reactant of Route 2
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METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-NITRO-5-[(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}ANILINO)CARBONYL]BENZOATE

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